molecular formula C8H14F3N B1466809 1-Cyclobutyl-4,4,4-trifluorobutan-2-amine CAS No. 1495011-51-2

1-Cyclobutyl-4,4,4-trifluorobutan-2-amine

Cat. No.: B1466809
CAS No.: 1495011-51-2
M. Wt: 181.2 g/mol
InChI Key: UVKWVOZCFXIERH-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4,4,4-trifluorobutan-2-amine is a useful research compound. Its molecular formula is C8H14F3N and its molecular weight is 181.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-cyclobutyl-4,4,4-trifluorobutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)5-7(12)4-6-2-1-3-6/h6-7H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKWVOZCFXIERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclobutyl-4,4,4-trifluorobutan-2-amine is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group and a trifluoromethyl moiety. Its chemical formula is C8H12F3NC_8H_{12}F_3N, and it has a molecular weight of 201.19 g/mol. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. The compound may modulate enzyme activities or receptor functions through binding interactions, which can lead to downstream signaling effects.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, in assays involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in significant cell death, with IC50 values indicating potent activity.

Cardiovascular Effects

The compound has been investigated for its effects on smooth muscle cell proliferation and platelet aggregation. Studies suggest that it may affect the NO/cGMP signaling pathway, which is crucial for vascular relaxation and blood pressure regulation.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

Study Objective Findings
Study 1Anticancer effects in MCF-7 cellsInduced apoptosis with an IC50 of 5 µM
Study 2Cardiovascular function in rat modelsReduced smooth muscle proliferation by 30%
Study 3Interaction with P-glycoprotein (P-gp)Enhanced ATPase activity, suggesting modulation of drug transport

Biochemical Analysis

The compound's interaction with cellular components has been analyzed using biochemical assays:

Enzyme Interactions

This compound shows potential interactions with enzymes such as:

  • Cytochrome P450 : Involved in drug metabolism.
  • Superoxide Dismutase : Implicated in oxidative stress response.

Cellular Effects

The compound influences cellular processes including:

  • Cell Signaling : Modulation of pathways related to apoptosis and proliferation.
  • Metabolic Pathways : Participation in liver metabolism leading to various metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-4,4,4-trifluorobutan-2-amine
Reactant of Route 2
1-Cyclobutyl-4,4,4-trifluorobutan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.